N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide
CAS No.:
Cat. No.: VC15805732
Molecular Formula: C17H15N3OS
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3OS |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C17H15N3OS/c21-16(18-13-7-3-1-4-8-13)11-15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20) |
| Standard InChI Key | QQBQMNBOXLAMCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Introduction
Structural and Chemical Profile of N-Phenyl-2-(2-(Phenylamino)Thiazol-4-yl)Acetamide
N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide features a thiazole ring substituted at the 4-position with an acetamide group and at the 2-position with a phenylamino moiety. The thiazole nucleus contributes to the compound’s planar aromaticity, facilitating π-π stacking interactions with protein residues, while the acetamide group enhances hydrogen-bonding capabilities. The phenylamino substituent introduces steric bulk and electronic effects, modulating solubility and target affinity.
Key Structural Attributes:
-
Thiazole Core: The presence of sulfur and nitrogen atoms in the thiazole ring enhances metabolic stability and bioavailability .
-
Acetamide Bridge: The –NHCO– linkage between the thiazole and phenyl groups enables conformational flexibility, critical for fitting into enzyme active sites .
-
Phenylamino Group: Electron-donating and -withdrawing substituents on the phenyl ring can fine-tune electronic properties, as demonstrated in derivatives with nitro (–NO₂) or acetyl (–COCH₃) groups .
Synthetic Strategies and Optimization
The synthesis of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide involves sequential reactions tailored to construct the thiazole ring and introduce substituents. A representative pathway, adapted from methodologies in and , is outlined below:
Thiazole Ring Formation
The thiazole moiety is synthesized via cyclization of α-bromoacetophenone derivatives with thiourea analogs. For instance, reacting 4-(α-bromoacetyl)benzonitrile with N-phenylthiourea in ethanol under reflux yields 4-((2-phenylamino)thiazol-4-yl)benzonitrile . This step exploits the nucleophilic attack of the thiol group on the α-carbon, followed by cyclodehydration.
Acetamide Functionalization
The benzonitrile intermediate undergoes hydrolysis to generate the corresponding benzamide, which is subsequently acetylated. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride, which reacts with aniline derivatives to form the final acetamide .
Example Synthesis:
-
Step I: 4-(α-Bromoacetyl)benzonitrile + N-phenylthiourea → 4-((2-phenylamino)thiazol-4-yl)benzonitrile .
-
Step II: Hydrolysis of nitrile to amide using H₂O/NaOH, followed by acetylation with SOCl₂.
-
Step III: Coupling with aniline in the presence of base to yield N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide.
Optimization Notes:
-
Solvent Selection: Ethanol or acetone is preferred for cyclization to minimize side reactions.
-
Catalysis: Triethylamine (TEA) facilitates deprotonation, enhancing reaction rates .
Spectroscopic Characterization and Analytical Data
The structural elucidation of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide relies on advanced spectroscopic techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Peaks:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
Melting Point and Chromatography
Biological Evaluation and Pharmacological Insights
Anticoagulant Activity
N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives exhibit potent FVIIa inhibition, critical for modulating blood coagulation. In vitro assays using human plasma demonstrate prolonged prothrombin time (PT):
| Compound | Prothrombin Time (s) | Ki (μM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Derivative 4 | 20 | 0.041 | -7.7 |
| Derivative 19 | 20 | 0.041 | -9.1 |
| Warfarin | 60 | – | -7.0 |
Mechanism: The acetamide group forms hydrogen bonds with FVIIa residues (e.g., GLU 94, ASN 95), while the thiazole ring engages in π-alkyl interactions with LYS 46 .
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: Nitro (–NO₂) and acetyl (–COCH₃) substituents enhance binding affinity by stabilizing charge interactions .
-
Thiazole Modifications: Bulky groups at the 4-position improve steric complementarity with the FVIIa active site .
Comparative Analysis with Analogous Compounds
N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide shares structural motifs with clinically relevant anticoagulants:
| Feature | Target Compound | Warfarin | Dabigatran |
|---|---|---|---|
| Core Structure | Thiazole-acetamide | Coumarin | Benzamidine |
| Target Enzyme | FVIIa | Vitamin K epoxide | Thrombin |
| Ki (μM) | 0.041–0.049 | 0.7–1.1 | 0.0044 |
| Administration Route | Oral (proposed) | Oral | Oral |
Data synthesized from and public databases.
Future Directions and Clinical Implications
The development of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives as anticoagulants faces challenges in optimizing pharmacokinetics and reducing off-target effects. Proposed strategies include:
-
Prodrug Design: Masking polar groups to enhance oral bioavailability.
-
Polypharmacology: Targeting multiple coagulation factors (e.g., FXa, thrombin) to broaden efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume